molecular formula C38H34FN5O6 B12407663 N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine

Cat. No.: B12407663
M. Wt: 675.7 g/mol
InChI Key: TVVPSEDSHAQKKZ-WQBSMFKGSA-N
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Description

N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is a purine nucleoside analog that has gained significant attention in the biomedical field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine typically involves the modification of adenosine derivatives. The process often includes the introduction of a benzoyl group at the N6 position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position. The 5’-O-DMT (dimethoxytrityl) group is used as a protecting group during the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: Studied for its role in DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and certain types of cancer.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .

Mechanism of Action

The mechanism of action of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine involves its role as a purine nucleoside analog. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). This compound targets indolent lymphoid malignancies and other cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Used in the synthesis of oligonucleotides and has similar protective groups

    N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Another nucleoside analog used in oligonucleotide synthesis.

    N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine 3’-CE phosphoramidite: Contains a fluorine atom at the 2’ position and is used for similar applications.

Uniqueness

N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine is unique due to its specific modifications, including the fluorine atom at the 3’ position and the benzoyl group at the N6 position. These modifications enhance its stability and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C38H34FN5O6

Molecular Weight

675.7 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-31(39)33(45)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31+,33?,37-/m1/s1

InChI Key

TVVPSEDSHAQKKZ-WQBSMFKGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F

Origin of Product

United States

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